molecular formula C16H17NO2 B14578152 Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- CAS No. 61667-90-1

Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)-

Cat. No.: B14578152
CAS No.: 61667-90-1
M. Wt: 255.31 g/mol
InChI Key: GVLRYEGHIMSZLN-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-methoxyphenyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- typically involves the reaction of 4-methoxyaniline with benzyl chloride to form N-(4-methoxyphenyl)-N-(phenylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-(4-methoxyphenyl)-N-(phenylmethyl)acetamide N-oxide.

    Reduction: N-(4-methoxyphenyl)-N-(phenylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-N-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.

    Acetamide, N-(4-methoxyphenyl)-N-(ethyl)-: Similar structure but with an ethyl group instead of a phenylmethyl group.

    Acetamide, N-(4-methoxyphenyl)-N-(propyl)-: Similar structure but with a propyl group instead of a phenylmethyl group.

Uniqueness

Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- is unique due to the presence of both a 4-methoxyphenyl group and a phenylmethyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

61667-90-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-13(18)17(12-14-6-4-3-5-7-14)15-8-10-16(19-2)11-9-15/h3-11H,12H2,1-2H3

InChI Key

GVLRYEGHIMSZLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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